molecular formula C20H17ClN4O5 B15234026 5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid

5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid

Cat. No.: B15234026
M. Wt: 428.8 g/mol
InChI Key: BYBCGGBFIRCZOR-UHFFFAOYSA-N
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Description

5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)-2-chlorobenzoic acid: is a complex organic compound that features a unique structure combining pyrazole, furan, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)-2-chlorobenzoic acid typically involves multiple steps:

    Formation of Pyrazole Derivatives: The initial step involves the synthesis of 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde through the reaction of ethyl acetoacetate with hydrazine hydrate.

    Bis-Pyrazole Formation: The next step is the formation of the bis-pyrazole compound by reacting two equivalents of 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde with formaldehyde.

    Furan Ring Introduction: The bis-pyrazole compound is then reacted with 2-furylboronic acid under Suzuki coupling conditions to introduce the furan ring.

    Chlorobenzoic Acid Addition: Finally, the furan-containing intermediate is reacted with 2-chlorobenzoic acid under esterification conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrazole moieties.

    Substitution: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified pyrazole or furan rings.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets in a specific manner, leading to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)-2-chlorobenzoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)benzoic acid: Similar structure but lacks the chlorine atom.

    5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)-2-methylbenzoic acid: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in 5-(5-(Bis(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)methyl)furan-2-yl)-2-chlorobenzoic acid may confer unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17ClN4O5

Molecular Weight

428.8 g/mol

IUPAC Name

5-[5-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]furan-2-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C20H17ClN4O5/c1-8-15(18(26)24-22-8)17(16-9(2)23-25-19(16)27)14-6-5-13(30-14)10-3-4-12(21)11(7-10)20(28)29/h3-7,17H,1-2H3,(H,28,29)(H2,22,24,26)(H2,23,25,27)

InChI Key

BYBCGGBFIRCZOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=C(NNC4=O)C

Origin of Product

United States

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